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Compound of Interest

Compound Name: Chlorcarvacrol

Cat. No.: B1221343

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of chlorcarvacrol, a chlorinated monoterpenoid phenol. This document details the principles
and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is
intended to serve as a valuable resource for researchers, scientists, and professionals involved
in drug development and quality control who are working with or characterizing this compound.

Introduction to Chlorcarvacrol

Chlorcarvacrol, with the IUPAC name 4-chloro-2-methyl-5-(propan-2-yl)phenol, is a derivative
of the naturally occurring monoterpenoid carvacrol. Its chemical formula is C10H13CIO, and it
has a molecular weight of 184.66 g/mol . The introduction of a chlorine atom to the phenolic
ring can significantly alter the compound's physicochemical and biological properties, making a
thorough structural and functional characterization essential. Spectroscopic techniques are
fundamental in confirming the identity and purity of chlorcarvacrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. It is based on the interaction of atomic nuclei with an
external magnetic field. For organic molecules like chlorcarvacrol, *H and 13C NMR are the
most informative.
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'H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons in the molecule.

1H NMR Data for Chlorcarvacrol

Chemical Shift

Multiplicity Integration Assignment
(ppm)
1.19 Doublet 6H -CH(CHs)2
2.18 Singlet 3H Ar-CHs
3.16 Septet 1H -CH(CH3)2
5.10 Singlet 1H Ar-OH
6.65 Singlet 1H Ar-H
7.04 Singlet 1H Ar-H

Interpretation of the tH NMR Spectrum:

The *H NMR spectrum of chlorcarvacrol shows distinct signals that correspond to the different
types of protons in the molecule. The doublet at 1.19 ppm represents the six equivalent methyl
protons of the isopropyl group, which are split by the adjacent methine proton. The singlet at
2.18 ppm is assigned to the three protons of the methyl group attached to the aromatic ring.
The septet at 3.16 ppm corresponds to the single proton of the isopropyl group's methine, split
by the six neighboring methyl protons. The singlet at 5.10 ppm is characteristic of the phenolic
hydroxyl proton. The two singlets in the aromatic region (6.65 and 7.04 ppm) are assigned to
the two protons on the aromatic ring.

3C NMR Spectroscopy

Carbon-13 NMR (**C NMR) provides information about the carbon framework of a molecule.
Each unique carbon atom in the molecule gives a distinct signal.

13C NMR Data for Chlorcarvacrol
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Chemical Shift (ppm) Assighment
15.7 Ar-CHs

22.5 -CH(CH3)2
26.8 -CH(CHs)2
118.9 Ar-CH

121.7 Ar-C-Cl

124.6 Ar-CH

133.0 Ar-C-CHs
145.2 Ar-C-CH(CHs)2
150.8 Ar-C-OH

Interpretation of the 3C NMR Spectrum:

The 13C NMR spectrum of chlorcarvacrol displays nine distinct signals, corresponding to the
ten carbon atoms in the molecule (with two carbons of the isopropyl methyl groups being
equivalent). The signals in the aliphatic region (15.7, 22.5, and 26.8 ppm) are assigned to the
methyl and methine carbons of the alkyl substituents. The signals in the aromatic region (118.9
to 150.8 ppm) correspond to the six carbons of the benzene ring. The chemical shifts are
influenced by the substituents on the ring, with the carbon attached to the hydroxyl group (Ar-
C-OH) appearing at the most downfield position (150.8 ppm) due to the deshielding effect of
the oxygen atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

IR Data for Chlorcarvacrol
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Wavenumber (cm~?) Intensity Assignment

3400 Strong, Broad O-H stretch (phenolic)

2960 Medium C-H stretch (aliphatic)

1600, 1480 Medium C=C stretch (aromatic)

1210 Strong C-O stretch (phenol)

810 Strong C-H bend (aromatic, out-of-
plane)

750 Medium C-Cl stretch

Interpretation of the IR Spectrum:

The IR spectrum of chlorcarvacrol exhibits characteristic absorption bands that confirm the
presence of its key functional groups. The broad and strong band around 3400 cm~1is
indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening
due to hydrogen bonding. The absorption at 2960 cm~* corresponds to the C-H stretching of
the isopropyl and methyl groups. The bands in the 1600-1480 cm~1 region are characteristic of
the C=C stretching vibrations within the aromatic ring. A strong band around 1210 cm~1is
assigned to the C-O stretching of the phenol. The C-H out-of-plane bending of the substituted
aromatic ring is observed around 810 cm~1. The presence of the chlorine atom is suggested by
a medium intensity band around 750 cm™1.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio
(m/z) of ions. Electron ionization (EI) is a common method for ionizing small organic molecules,
which often leads to fragmentation of the molecule. The resulting mass spectrum provides
information about the molecular weight and the structure of the molecule.

Mass Spectrometry Data for Chlorcarvacrol (Isomer: 4-chloro-5-methyl-2-(1-
methylethyl)phenol)

Note: The mass spectrum presented here is for an isomer of chlorcarvacrol, 4-chloro-5-
methyl-2-(1-methylethyl)phenol (also known as 6-chlorothymol), as a publicly available
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spectrum for chlorcarvacrol was not found. The fragmentation pattern is expected to be very
similar due to the identical molecular formula and similar structural features.

miz Relative Intensity (%) Assighment

184/186 35/12 [M]* / [M+2]* (Molecular ion)
169/171 100/ 33 [M - CHs]*

141 20 [M - CsH7]*

133 15 [M - CHs - HCIJ*

105 25 [C7HsO]*

Interpretation of the Mass Spectrum:

The mass spectrum of the chlorcarvacrol isomer shows a molecular ion peak [M]* at m/z 184,
consistent with the molecular weight of C10H13CIlO. The presence of a peak at m/z 186 with
approximately one-third the intensity of the m/z 184 peak is characteristic of a compound
containing one chlorine atom, due to the natural isotopic abundance of 3>Cl and 3’ClI. The base
peak at m/z 169 corresponds to the loss of a methyl group ([M - CHs]*), a common
fragmentation pathway for molecules with alkyl substituents on an aromatic ring. Another
significant fragment at m/z 141 is due to the loss of an isopropyl radical ([M - CsH~7]*). Further
fragmentation can lead to the ions observed at lower m/z values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of chlorcarvacrol.
Materials:
e Chlorcarvacrol sample (5-10 mg for *H, 20-50 mg for 13C)

o Deuterated chloroform (CDCIs) or other suitable deuterated solvent
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NMR tube (5 mm diameter)

Pipette

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)
Procedure:

e Sample Preparation:

[¢]

Weigh the appropriate amount of chlorcarvacrol and transfer it to a clean, dry vial.

[¢]

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCIs) to the vial.

[e]

Vortex the mixture until the sample is completely dissolved.

o

Using a pipette, transfer the solution to a clean, dry NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the
correct depth.

o

Insert the sample into the NMR spectrometer.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

(¢]

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.
o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
low natural abundance of 13C, a larger number of scans (typically 128 or more) and a
longer acquisition time will be necessary.
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» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the
spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for
CDCls in *H NMR, 77.16 ppm for CDCls in 13C NMR) or an internal standard like
tetramethylsilane (TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Perform baseline correction to ensure a flat baseline.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid chlorcarvacrol.

Materials:

Chlorcarvacrol sample (1-2 mg)

Potassium bromide (KBr), IR grade, finely ground and dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

o Sample Preparation (KBr Pellet Method):

o Place a small amount of KBr powder in an agate mortar and grind it to a fine powder.

o Add 1-2 mg of the chlorcarvacrol sample to the mortar.
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o Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
o Transfer the mixture to the pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Data Acquisition:

o

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the transmittance or absorbance spectrum.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The resulting spectrum will show the percentage of transmittance or absorbance as a
function of wavenumber (cm~1).

o ldentify and label the major absorption bands.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of chlorcarvacrol.
Materials:
e Chlorcarvacrol sample (microgram quantities)

» Suitable solvent (e.g., methanol or dichloromethane) if using a direct insertion probe with a
solution.

e Mass spectrometer with an electron ionization source (often coupled with a gas
chromatograph, GC-MS).
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Procedure:
e Sample Introduction:

o Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, place it
on the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

o GC-MS: Dissolve the sample in a suitable solvent and inject it into the gas chromatograph.
The compound will be separated from the solvent and other components before entering
the mass spectrometer.

e |onization:
o The sample is vaporized in the high vacuum of the ion source.

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
evV).

o This causes the molecules to ionize, forming a molecular ion (M*), and to fragment into
smaller charged species.

e Mass Analysis:

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
e Detection:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of
relative ion abundance versus m/z.

o Data Analysis:
o Identify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of
chlorcarvacrol.
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Caption: Workflow for the spectroscopic analysis of chlorcarvacrol.
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Caption: Relationship between chlorcarvacrol's structure and spectroscopic data.

» To cite this document: BenchChem. [Spectroscopic Analysis of Chlorcarvacrol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221343#spectroscopic-analysis-of-chlorcarvacrol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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